[3-[(E)-[[2-(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate [3-[(E)-[[2-(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
Brand Name: Vulcanchem
CAS No.: 477730-41-9
VCID: VC16152151
InChI: InChI=1S/C29H23ClN2O5/c30-24-11-9-23(10-12-24)29(34)37-27-8-4-7-22(17-27)18-31-32-28(33)20-36-26-15-13-25(14-16-26)35-19-21-5-2-1-3-6-21/h1-18H,19-20H2,(H,32,33)/b31-18+
SMILES:
Molecular Formula: C29H23ClN2O5
Molecular Weight: 515.0 g/mol

[3-[(E)-[[2-(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

CAS No.: 477730-41-9

Cat. No.: VC16152151

Molecular Formula: C29H23ClN2O5

Molecular Weight: 515.0 g/mol

* For research use only. Not for human or veterinary use.

[3-[(E)-[[2-(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate - 477730-41-9

Specification

CAS No. 477730-41-9
Molecular Formula C29H23ClN2O5
Molecular Weight 515.0 g/mol
IUPAC Name [3-[(E)-[[2-(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
Standard InChI InChI=1S/C29H23ClN2O5/c30-24-11-9-23(10-12-24)29(34)37-27-8-4-7-22(17-27)18-31-32-28(33)20-36-26-15-13-25(14-16-26)35-19-21-5-2-1-3-6-21/h1-18H,19-20H2,(H,32,33)/b31-18+
Standard InChI Key HWQRCZRFRVTMPV-FDAWAROLSA-N
Isomeric SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)Cl
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)Cl

Introduction

Structural Analysis

The structure of [3-[(E)-[[2-(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate includes several key components:

  • Hydrazine Linkage: The presence of a hydrazine group suggests potential applications in forming Schiff bases or other nitrogen-containing compounds, which are known for their biological activity and coordination chemistry .

  • Phenyl Rings: These are common in organic compounds and contribute to the molecule's stability and potential for π-π interactions.

  • Chlorobenzoate Group: This part of the molecule could be involved in further chemical modifications or contribute to the compound's solubility and reactivity.

Synthesis Considerations

While the exact synthesis pathway for [3-[(E)-[[2-(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is not detailed in the search results, it likely involves several steps:

  • Formation of the Hydrazine Linkage: This could involve condensation reactions between appropriate aldehydes or ketones with hydrazine derivatives.

  • Attachment of the Phenyl and Chlorobenzoate Groups: This might involve Friedel-Crafts acylation or esterification reactions.

Spectroscopic Characterization

Characterization of such a compound would typically involve spectroscopic techniques:

  • FT-IR: To identify functional groups such as carbonyls, esters, and aromatic rings.

  • NMR (1H and 13C): To determine the structure and confirm the presence of specific functional groups.

  • HRMS: To verify the molecular weight and formula.

Potential Applications

Given its complex structure, [3-[(E)-[[2-(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate might be explored for various applications:

  • Pharmaceuticals: As a potential lead compound due to its diverse functional groups.

  • Materials Science: For its optical or electrical properties.

Data Table: Potential Spectroscopic Data

Spectroscopic MethodExpected Signals/Peaks
FT-IRCarbonyl (1650-1750 cm^-1), aromatic rings (1500-1600 cm^-1)
1H NMRAromatic protons (7-8 ppm), methylene protons (3-4 ppm)
13C NMRCarbonyl carbons (160-180 ppm), aromatic carbons (120-150 ppm)
HRMSMolecular ion peak corresponding to the formula

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